5-[Methyl(oxolan-3-YL)amino]furan-2-carbaldehyde
Description
5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde (CAS: 1555130-93-2) is a furan-2-carbaldehyde derivative with a methyl-substituted oxolane (tetrahydrofuran) amino group at the 5-position of the furan ring. Its molecular formula is C₁₁H₁₅NO₃, and it has a molecular weight of 209.24 g/mol . The compound’s structure combines a furan carbaldehyde backbone with a tertiary amine group linked to a tetrahydrofuran moiety, which may enhance its solubility and reactivity compared to simpler furan derivatives.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
5-[methyl(oxolan-3-yl)amino]furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-11(8-4-5-13-7-8)10-3-2-9(6-12)14-10/h2-3,6,8H,4-5,7H2,1H3 |
InChI Key |
DIWQARQFCYDXAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with methyl(oxolan-3-yl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[Methyl(oxolan-3-yl)amino]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 5-substituted furan-2-carbaldehydes. Key structural analogs include:
| Compound Name | Substituent at 5-Position | CAS Number | Molecular Formula | Key Structural Differences |
|---|---|---|---|---|
| 5-(Methoxymethyl)furan-2-carbaldehyde | Methoxymethyl | 1917-64-2 | C₇H₈O₃ | Simpler substituent (no amino group) |
| 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde | 3-Chloro-4-methoxyphenyl | 124014-00-2 | C₁₂H₉ClO₃ | Aromatic substituent (electron-withdrawing) |
| 5-[Methyl(propan-2-yl)amino]furan-2-carbaldehyde | Methyl(propan-2-yl)amino | 1249357-84-3 | C₁₀H₁₅NO₂ | Branched alkylamino group |
| 5-(Nitrophenyl)furan-2-carbaldehyde derivatives | 2-, 3-, or 4-Nitrophenyl | Multiple | C₁₁H₇NO₄ | Nitro group (electron-withdrawing) |
Key Trends :
- Electron-Donating vs. Withdrawing Groups: The methyl-oxolane amino group in the target compound is electron-donating, contrasting with nitro () or chloro-methoxy () substituents, which are electron-withdrawing. This affects reactivity in electrophilic substitution or nucleophilic addition reactions.
- Solubility : The oxolane (tetrahydrofuran) ring may improve solubility in polar solvents compared to purely aromatic or aliphatic substituents .
Physicochemical Properties
Limited thermodynamic data exist for the target compound, but analogs provide insights:
Research Findings :
- Thermodynamics : Nitrophenyl derivatives exhibit higher sublimation enthalpies (ΔsubH° ~90 kJ/mol) due to strong intermolecular interactions from nitro groups .
- Stability: Methoxymethyl and methyl-oxolane amino groups likely reduce thermal stability compared to nitro derivatives, as seen in lower decomposition temperatures for similar compounds .
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